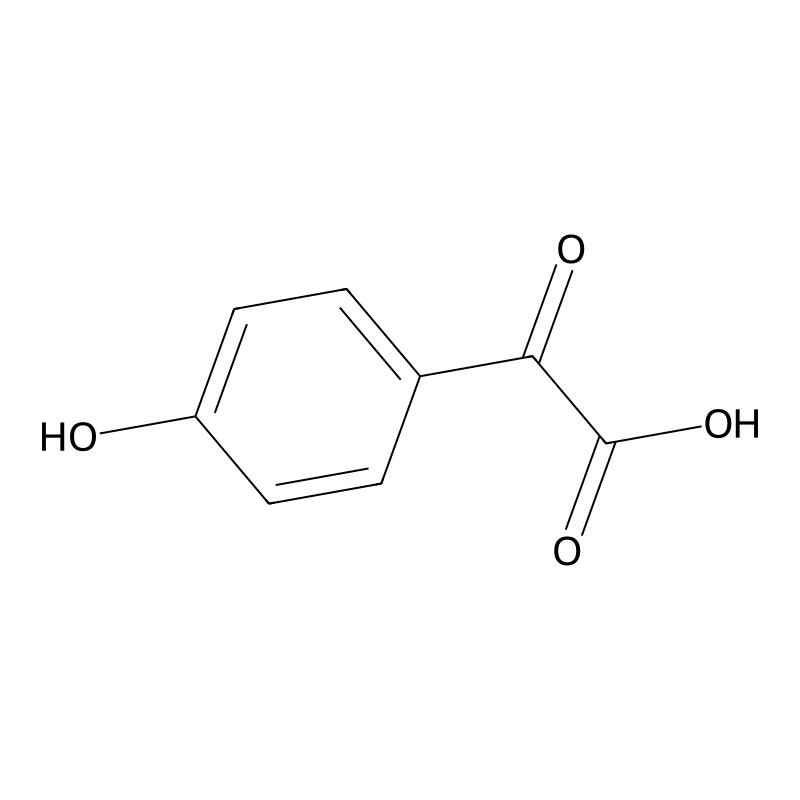

4-Hydroxyphenylglyoxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Hydroxyphenylglyoxylic acid is an aromatic compound with the molecular formula C8H6O4 and a molecular weight of approximately 166.13 g/mol. It is classified as a phenolic compound and is structurally related to glyoxylic acid, functioning as its conjugate acid. The compound features a hydroxyl group at the para position relative to the carboxylic acid group, which contributes to its chemical reactivity and biological properties .

Occurrence and Natural Sources:

4-Hydroxyphenylglyoxylic acid (4-HPG) is a naturally occurring organic compound classified as a phenol due to the presence of a hydroxyl group (OH) attached to an aromatic ring. It is also structurally related to glyoxylic acid, containing a carbonyl group (C=O) adjacent to the carboxylic acid group (COOH). 4-HPG has been identified in the ectomycorrhizal fungi Pisolithus tinctorius and Pisolithus arhizus, suggesting a potential role in their biological processes [].

Potential Roles in Fungal Physiology:

While the specific function of 4-HPG in fungi remains unclear, some studies suggest its involvement in various physiological processes. One hypothesis proposes its role as an intermediate in the degradation of aromatic compounds by these fungi []. Additionally, 4-HPG might be involved in signaling pathways or act as a precursor for the synthesis of other important metabolites within the fungi.

Research on Biodegradation and Environmental Applications:

Due to its potential involvement in the degradation of aromatic compounds by fungi, 4-HPG has attracted interest in bioremediation research. Scientists are exploring the potential of fungal cultures containing 4-HPG-producing strains to degrade various environmental pollutants, including aromatic hydrocarbons and aromatic xenobiotics []. These studies aim to develop environmentally friendly methods for removing harmful pollutants from contaminated soil and water.

- Oxidation: The hydroxyl group can be oxidized to form quinones.

- Esterification: Reaction with alcohols can yield esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic substitutions: The electrophilic nature of the carbonyl groups allows for nucleophilic attack by amines or other nucleophiles.

These reactions are significant in synthetic organic chemistry and medicinal chemistry applications .

4-Hydroxyphenylglyoxylic acid has been identified as an inhibitor of carnitine palmitoyltransferase I, an enzyme involved in fatty acid metabolism. This inhibition can influence lipid metabolism and energy production in cells, making it a compound of interest in metabolic research . Additionally, its role as a metabolite of oxfenicine suggests potential implications in pharmacological applications related to obesity and metabolic disorders .

Several synthesis methods for 4-Hydroxyphenylglyoxylic acid have been reported:

- Starting from Phenol: Phenol can be converted to 4-hydroxyphenylglyoxylic acid through a series of reactions involving oxidation and subsequent carboxylation.

- From Glyoxylic Acid: Glyoxylic acid can react with para-substituted phenols under acidic conditions to yield 4-hydroxyphenylglyoxylic acid.

- Via Friedel-Crafts Acylation: This method involves the acylation of phenol derivatives followed by oxidation processes to achieve the desired compound .

4-Hydroxyphenylglyoxylic acid has several applications:

- Pharmaceuticals: Due to its role as a CPT I inhibitor, it has potential uses in treating metabolic disorders such as obesity.

- Research: It serves as a valuable tool in studying fatty acid metabolism and related biochemical pathways.

- Chemical Synthesis: It is used in synthesizing other organic compounds and exploring new pharmacological agents .

Studies have shown that 4-Hydroxyphenylglyoxylic acid interacts with various biochemical pathways, particularly those involving lipid metabolism. Its inhibition of carnitine palmitoyltransferase I highlights its potential effects on energy homeostasis and fat oxidation processes. Further research is ongoing to elucidate its full range of interactions within cellular systems and its therapeutic potential .

Several compounds share structural similarities with 4-Hydroxyphenylglyoxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Glyoxylic Acid | Simplest form with two carbon atoms | Precursor to many organic compounds |

| 4-Hydroxybenzoic Acid | Hydroxyl group at para position | Commonly used in pharmaceuticals |

| 3-Hydroxyphenylglyoxylic Acid | Hydroxyl group at meta position | May exhibit different biological activities |

| 2-Hydroxyphenylglyoxylic Acid | Hydroxyl group at ortho position | Potentially different reactivity profiles |

4-Hydroxyphenylglyoxylic acid is unique due to its specific inhibition of carnitine palmitoyltransferase I, distinguishing it from other similar compounds that may not exhibit this biological activity .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

4-hydroxyphenylglyoxylic acid

Dates

Effect of starvation and diabetes on the sensitivity of carnitine palmitoyltransferase I to inhibition by 4-hydroxyphenylglyoxylate

T W Stephens, R A HarrisPMID: 2820379 DOI: 10.1042/bj2430405

Abstract

The sensitivity of carnitine palmitoyltransferase I to inhibition by 4-hydroxyphenylglyoxylate was decreased markedly in liver mitochondria isolated from either 48 h-starved or streptozotocin-diabetic rats. These treatments of the rat also decreased the sensitivity of fatty acid oxidation by isolated hepatocytes to inhibition by this compound. Furthermore, incubation of hepatocytes prepared from fed rats with N6O2'-dibutyryl cyclic AMP also decreased the sensitivity, whereas incubation of hepatocytes prepared from starved rats with lactate plus pyruvate had the opposite effect on 4-hydroxyphenylglyoxylate inhibition of fatty acid oxidation. The sensitivity of carnitine palmitoyltransferase I of mitochondria to 4-hydroxyphenylglyoxylate increased in a time-dependent manner, as previously reported for malonyl-CoA. Likewise, oleoyl-CoA activated carnitine palmitoyltransferase I in a time-dependent manner and prevented the sensitization by 4-hydroxyphenylglyoxylate. Increased exogenous carnitine caused a moderate increase in fatty acid oxidation by hepatocytes under some conditions and a decreased 4-hydroxyphenylglyoxylate inhibition of fatty acid oxidation at low oleate concentration, without decreasing the difference in 4-hydroxyphenylglyoxylate inhibition between fed- and starved-rat hepatocytes. Time-dependent changes in the conformation of carnitine palmitoyltransferase I or the membrane environment may be involved in differences among nutritional states in 4-hydroxyphenylglyoxylate-sensitivity of carnitine palmitoyltransferase I.Yonetani-Theorell analysis of hepatic carnitine palmitoyltransferase-I inhibition indicates two distinct inhibitory binding sites

G A Cook, R L Mynatt, K KashfiPMID: 8132614 DOI:

Abstract

Analysis of inhibitor studies indicates that carnitine palmitoyltransferase-I has two separate sites for inhibitor binding. One site is located on the cytoplasmic side of the mitochondrial outer membrane. Malonyl-CoA, the most important physiological inhibitor of carnitine palmitoyltransferase-I, binds primarily to this site, but it can also bind to another site. A second inhibitory site is located at the active site of carnitine palmitolytransferase-I. Coenzyme A, a product/inhibitor of carnitine palmitoyltransferase-I binds primarily at this site and can inhibit carnitine palmitoyltransferase-I at physiological concentrations, but can also attenuate malonyl-CoA inhibition. Analogs of malonyl-CoA and other simpler compounds containing two carbonyl groups but no coenzyme A moiety inhibit only at the cytoplasmic site, indicating that this site has an absolute requirement for two carbonyl groups but has no absolute requirement for a coenzyme A moiety. Inhibitors acting through the active site included the active-site-directed inhibitor (+)-hemipalmitoylcarnitinium. These studies support the existence of two regulatory binding sites for the control of hepatic fatty acid oxidation: (a) the active site, for regulation by the inhibitory binding of coenzyme A and acetyl-CoA, and (b) a separate regulatory malonyl-CoA-binding site that is physical separated from the active site.Functional Exchangeability of Oxidase and Dehydrogenase Reactions in the Biosynthesis of Hydroxyphenylglycine, a Nonribosomal Peptide Building Block

Veronica Diez, Mark Loznik, Sandra Taylor, Michael Winn, Nicholas J W Rattray, Helen Podmore, Jason Micklefield, Royston Goodacre, Marnix H Medema, Ulrike Müller, Roel Bovenberg, Dick B Janssen, Eriko TakanoPMID: 25713978 DOI: 10.1021/sb500368w

Abstract

A key problem in the engineering of pathways for the production of pharmaceutical compounds is the limited diversity of biosynthetic enzymes, which restricts the attainability of suitable traits such as less harmful byproducts, enhanced expression features, or different cofactor requirements. A promising synthetic biology approach is to redesign the biosynthetic pathway by replacing the native enzymes by heterologous proteins from unrelated pathways. In this study, we applied this method to effectively re-engineer the biosynthesis of hydroxyphenylglycine (HPG), a building block for the calcium-dependent antibiotic of Streptomyces coelicolor, a nonribosomal peptide. A key step in HPG biosynthesis is the conversion of 4-hydroxymandelate to 4-hydroxyphenylglyoxylate, catalyzed by hydroxymandelate oxidase (HmO), with concomitant generation of H2O2. The same reaction can also be catalyzed by O2-independent mandelate dehydrogenase (MdlB), which is a catabolic enzyme involved in bacterial mandelate utilization. In this work, we engineered alternative HPG biosynthetic pathways by replacing the native HmO in S. coelicolor by both heterologous oxidases and MdlB dehydrogenases from various sources and confirmed the restoration of calcium-dependent antibiotic biosynthesis by biological and UHPLC-MS analysis. The alternative enzymes were isolated and kinetically characterized, confirming their divergent substrate specificities and catalytic mechanisms. These results demonstrate that heterologous enzymes with different physiological contexts can be used in a Streptomyces host to provide an expanded library of enzymatic reactions for a synthetic biology approach. This study thus broadens the options for the engineering of antibiotic production by using enzymes with different catalytic and structural features.p-Hydroxybenzoylformic acid and (R)-(-)-p-hydroxymandelic acid, two antifungal compounds isolated from the liquid culture of the ectomycorrhizal fungus Pisolithus arhizus

H H Kope, Y S Tsantrizos, J A Fortin, K K OgilviePMID: 1913337 DOI: 10.1139/m91-040

Abstract

Two antifungal compounds isolated from the liquid culture medium of Pisolithus arhizus were identified as p-hydroxybenzoylformic acid and (R)-(-)-p-hydroxymandelic acid and given the trivial names pisolithin A and pisolithin B, respectively. The efficacy of the compounds to inhibit the germination of conidia of Truncatella hartigii was compared with that of commercially available structural analogues, and a comparable range of effectiveness for 50% germination inhibition (GI50) of conidia was recorded. The commercially available synthetic compounds (R)-mandelic acid, benzoylformic acid, and racemic p-hydroxymandelic acid, had GI50 values of 82, 72, and 59 micrograms/mL, respectively, as compared with the natural compounds pisolithin A, 67 micrograms/mL, and pisolithin B, 71 micrograms/mL. Two synthetic S enantiomers of mandelic acid, (S)-mandelic acid and (S)-(+)-p-hydroxymandelic acid, were the most effective compounds, with GI50 values of 31 and 33 micrograms/mL, respectively. A sodium salt of mandelic acid had no activity below 500 micrograms/mL. Pisolithin A and pisolithin B were compared with polyoxin D for inhibition of hyphal growth, as measured by protein estimation. Both pisolithin A and B measured higher levels of putative extractable protein than polyoxin D, but less mycelial wet weight was measured. It is suggested that the pisolithins caused a disruption of cell turgor. A measurement of mycelial dry weights of phytopathogens, incubated with the commercially available analogues, benzoylformic acid and racemic p-hydroxymandelic acid, indicated that benzoylformic acid was either more effective than, or as effective as, racemic p-hydroxymandelic acid or nystatin in arresting fungal growth.(ABSTRACT TRUNCATED AT 250 WORDS)Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by oxfenicine

T W Stephens, A J Higgins, G A Cook, R A HarrisPMID: 4004784 DOI: 10.1042/bj2270651

Abstract

Oxfenicine [S-2-(4-hydroxyphenyl)glycine] is transaminated in heart and liver to 4-hydroxyphenylglyoxylate, an inhibitor of fatty acid oxidation shown in this study to act at the level of carnitine palmitoyltransferase I (EC 2.3.1.21). Oxfenicine was an effective inhibitor of fatty acid oxidation in heart, but not in liver. Tissue specificity of oxfenicine inhibition of fatty acid oxidation was due to greater oxfenicine transaminase activity in heart and to greater sensitivity of heart carnitine palmitoyltransferase I to inhibition by 4-hydroxyphenylglyoxylate [I50 (concentration giving 50% inhibition) of 11 and 510 microM for the enzymes of heart and liver mitochondria, respectively]. Branched-chain-amino-acid aminotransferase (isoenzyme I, EC 2.6.1.42) was responsible for the transamination of oxfenicine in heart. A positive correlation was found between the capacity of various tissues to transaminate oxfenicine and the known content of branched-chain-amino-acid aminotransferase in these tissues. Out of three observed liver oxfenicine aminotransferase activities, one may correspond to asparagine aminotransferase, but the major activity could not be identified by partial purification and characterization. As reported previously for malonyl-CoA inhibition of carnitine palmitoyltransferase I, 4-hydroxyphenylglyoxylate inhibition of this enzyme was found to be very pH-dependent. In striking contrast with the kinetics of malonyl-CoA inhibition, 4-hydroxyphenylglyoxylate inhibition was not affected by oleoyl-CoA concentration, but was partially reversed by increasing carnitine concentrations.Mechanism of action of oxfenicine on muscle metabolism

A J Higgins, M Morville, R A Burges, K J BlackburnPMID: 7259751 DOI: 10.1016/s0006-291x(81)80095-2

Abstract

Pre- and postnatal protein undernutrition increases hepatic carnitine palmitoyltransferase I activity and decreases enzyme sensitivity to inhibitors in the suckling rat

M Guzmán, I R Azzolin, C C Moulin, M L PerryPMID: 1464412 DOI: 10.1055/s-2007-1003365

Abstract

Rats were pair-fed isocaloric diets containing either 25% (control diet) or 6% protein (low-protein diet) during the 5 weeks prior to conception and through the gestation and lactation periods; then, carnitine palmitoyltransferase I (CPT-I) activity was determined in liver and skeletal muscle mitochondria isolated from the corresponding pups. Maternal protein undernutrition increased the activity of hepatic CPT-I all along the suckling period, whereas the activity of the skeletal muscle enzyme was unaffected. Moreover, the sensitivity of hepatic CPT-I to inhibition by both malonyl-CoA and 4-hydroxyphenylglyoxylate was decreased in the low-protein group. These alterations in the properties of hepatic CPT-I may be involved in the appearance of hyperketonemia in the rat pup upon maternal administration of low-protein diets.Proteinase treatment of intact hepatic mitochondria has differential effects on inhibition of carnitine palmitoyltransferase by different inhibitors

K Kashfi, G A CookPMID: 1554374 DOI: 10.1042/bj2820909